molecular formula C15H29N3O3 B7915342 [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915342
M. Wt: 299.41 g/mol
InChI Key: GRORILYWXIXELV-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS: 1353975-95-7) is a synthetic carbamate derivative featuring a piperidine backbone modified with an amino-acetyl group and an ethyl-carbamic acid tert-butyl ester substituent. Its molecular formula is C₁₅H₂₉N₃O₃, with a molecular weight of 299.41 g/mol and a purity of ≥95% . This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of kinase inhibitors or protease modulators. However, commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)11-12-8-6-7-9-18(12)13(19)10-16/h12H,5-11,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRORILYWXIXELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps One common approach is to start with the piperidine ring, which is then functionalized with an amino-acetyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amino-acetyl moiety, converting it to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving esterases and proteases.

Medicine: In medicine, the compound’s potential therapeutic applications are being explored, especially in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, owing to its versatile reactivity.

Mechanism of Action

The mechanism by which [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. For instance, the ester group can be hydrolyzed by esterases, releasing the active piperidine derivative. This active form can then interact with various enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of tert-butyl carbamate-protected piperidine derivatives , which are widely employed in medicinal chemistry due to their stability and versatility. Below is a detailed comparison with five structurally analogous compounds:

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Pathway (if available) Safety/Toxicity Profile
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester 1353975-95-7 C₁₅H₂₉N₃O₃ 299.41 Ethyl-carbamate, 2-amino-acetyl-piperidinylmethyl Not explicitly described in evidence Limited data; assume standard carbamate risks
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 1353952-67-6 C₁₄H₂₉N₃O₂ 271.40 Methyl-carbamate, 2-amino-ethyl-piperidinylmethyl Not detailed; likely involves reductive amination Avoid inhalation; irritant
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester 1353960-92-5 C₁₆H₂₇ClN₂O₃ 330.86 Cyclopropyl-carbamate, 2-chloro-acetyl-piperidinylmethyl Not described; chloro-acetyl group suggests SN2 reactivity Potential lachrymator; handle under ventilation
2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 1353975-39-9 C₁₆H₂₉N₃O₃ 311.42 Cyclopropylamino-acetyl-piperidinylmethyl, tert-butyl ester Suzuki coupling intermediates (hypothesized) No specific data; assume similar to tert-butyl carbamates
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 1540928-69-5 C₁₂H₂₅N₃O₂ 243.35 R-configuration, 2-amino-ethyl-piperidinyl, tert-butyl carbamate Stereoselective synthesis (e.g., chiral resolution) Irritant; respiratory precautions

Key Structural and Functional Differences

Ethyl-carbamate vs. cyclopropyl-carbamate (): Ethyl groups offer steric flexibility, whereas cyclopropyl rings impose conformational constraints, affecting target binding .

Synthetic Pathways: Suzuki coupling and hydrogenation are common for tert-butyl carbamates (e.g., ), but the target compound’s synthesis remains undocumented . Chloro-acetyl analogs () may require nucleophilic substitution steps, while amino-ethyl derivatives () likely involve reductive amination .

Safety Profiles: Carbamates generally pose risks of skin/eye irritation (). The chloro-acetyl variant () is a lachrymator, requiring stringent ventilation . No carcinogenicity data exists for these compounds, but standard PPE (gloves, goggles) is recommended .

Biological Activity

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound with a complex structure that includes a piperidine ring, an amine functional group, and a carbamate moiety. Its molecular formula is C15H29N3O3C_{15}H_{29}N_{3}O_{3} with a CAS number of 1353975-95-7. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including effects on various therapeutic targets.

The compound features:

  • Molecular Weight : 299.41 g/mol
  • Structural Characteristics : It contains functional groups that may influence its interaction with biological macromolecules.

Biological Activity Overview

Research indicates that compounds with piperidine structures have diverse biological activities, including:

  • Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Compounds similar to this one have been studied for their potential in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : There is evidence suggesting activity against certain bacterial strains.

The biological activity of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Receptor Modulation : Interaction with muscarinic acetylcholine receptors has been noted, influencing pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that piperidine derivatives can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related damage.

1. Anticancer Activity

A study demonstrated that piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The three-dimensional structure of these compounds plays a crucial role in their binding affinity to tumor cell receptors, enhancing their therapeutic potential .

2. Neuroprotective Properties

Research on similar piperidine compounds indicated their effectiveness in inhibiting both AChE and butyrylcholinesterase (BuChE), which are key enzymes in Alzheimer's disease pathology. These compounds also demonstrated the ability to cross the blood-brain barrier, making them suitable candidates for neuroprotective therapies .

3. Antimicrobial Efficacy

In vitro studies have highlighted the antimicrobial properties of related carbamate derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in developing new antibiotics .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester:

Compound NameStructural FeaturesUnique Aspects
1-(2-Amino-acetyl)piperidineContains piperidine and amino-acetyl groupsLacks carbamate functionality
Ethyl 2-aminoacetateSimple amino-acid derivativeMore straightforward synthesis
N-tert-butoxycarbonyl-piperidinePiperidine with N-protecting groupUsed primarily in peptide synthesis
4-(Aminomethyl)piperidineSimilar piperidine coreDifferent side chain leading to varied activity

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